

Ferrocenemethanol: A Technical Guide to its Fundamental Properties and Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferrocenemethanol*

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Abstract

Ferrocenemethanol [(C₅H₅)Fe(C₅H₄CH₂OH)], a stable, yellow crystalline organometallic compound, has garnered significant attention across various scientific disciplines. Its unique electrochemical properties make it a standard reference compound in non-aqueous electrochemistry. Furthermore, its role as a versatile synthetic intermediate has led to the development of novel compounds with significant biological activities, particularly in the realm of anticancer and biosensing applications. This technical guide provides an in-depth overview of the fundamental physicochemical properties, spectroscopic characteristics, and key experimental protocols related to **ferrocenemethanol**. It also explores its mechanism of action in biological systems, offering a valuable resource for researchers in chemistry, materials science, and drug development.

Physicochemical Properties

Ferrocenemethanol is an air- and moisture-sensitive solid at room temperature. Its core structure consists of a central iron atom "sandwiched" between two cyclopentadienyl rings, with a hydroxymethyl group substituent on one of the rings. This structure imparts unique electronic and steric properties to the molecule.

Table 1: Physicochemical Properties of **Ferrocenemethanol**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ FeO	[1][2]
Molecular Weight	216.06 g/mol	[1][2]
Appearance	Yellow crystalline solid	[1]
Melting Point	79-81 °C	[1][2][3]
Solubility	Partially miscible in water; Soluble in methanol and other organic solvents.	[1]
CAS Number	1273-86-5	[1][2]

Spectroscopic Characteristics

The structural features of **ferrocenemethanol** give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of **ferrocenemethanol**. The spectra are characterized by signals corresponding to the protons and carbons of the cyclopentadienyl (Cp) rings and the hydroxymethyl substituent.

Table 2: ¹H NMR Spectroscopic Data for **Ferrocenemethanol** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
~4.35	s	2H	-CH ₂ O-	[1]
~4.26	t	2H	Substituted Cp ring protons	[1]
~4.20	br	7H	Unsubstituted and substituted Cp ring protons	[1]

Table 3: ^{13}C NMR Spectroscopic Data for **Ferrocenemethanol** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Reference
~88.88	Quaternary carbon of the substituted Cp ring	[1][4]
~69.33	CH of the substituted Cp ring	[1][4]
~68.74	-CH ₂ O-	[1][4]
~68.70	CH of the substituted Cp ring	[1][4]
~68.29	CH of the unsubstituted Cp ring	[1][4]
~61.17	-OH (may not be consistently observed)	[1][4]

Infrared (IR) Spectroscopy

The IR spectrum of **ferrocenemethanol** exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum is typically recorded using a KBr pellet.

Table 4: Characteristic IR Absorption Bands for **Ferrocenemethanol** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
~3400-3100	Broad, Strong	O-H stretching (hydrogen-bonded)	[5][6]
~3100-3000	Medium	C-H stretching (aromatic Cp ring)	[2][7]
~2950-2850	Medium	C-H stretching (aliphatic -CH ₂ -)	[5][6]
~1650	Weak	C=C stretching (Cp ring)	[2][7]
~1410	Medium	C-C stretching (Cp ring)	[2][7]
~1108, 999, 811	Strong	C-H out-of-plane bending (Cp ring)	[2][7]
~1050	Strong	C-O stretching	[5][6]
~476	Medium	Asymmetric ring-metal stretching	[7]

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of **ferrocenemethanol** in ethanol displays characteristic absorption bands in the UV and visible regions, arising from d-d transitions of the iron center and charge-transfer transitions between the metal and the cyclopentadienyl ligands.

Table 5: UV-Visible Spectroscopic Data for **Ferrocenemethanol** (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)	Transition Type	Reference
~325	~450	d-d transition	[8][9]
~440	~90	d-d transition	[8][9]

Experimental Protocols

Synthesis of Ferrocenemethanol via Reduction of Ferrocenecarboxaldehyde

This protocol details the synthesis of **ferrocenemethanol** by the reduction of ferrocenecarboxaldehyde using sodium borohydride.

Materials:

- Ferrocenecarboxaldehyde
- Sodium borohydride (NaBH_4)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH), anhydrous
- Ethyl acetate (EtOAc)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve ferrocenecarboxaldehyde (1 equivalent) in a mixture of THF and MeOH (5:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.^[1]

- While stirring at room temperature, add sodium borohydride (1 equivalent) portion-wise over 30 minutes.^[1]
- Continue stirring for an additional 30 minutes after the addition is complete.^[1]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.^[1]
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.^[1]
- Wash the organic layer sequentially with deionized water and brine.^[1]
- Dry the organic layer over anhydrous sodium sulfate.^[1]
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield **ferrocenemethanol** as a yellow solid.^[1]
- The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).



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Synthesis and Purification of **Ferrocenemethanol**.

Cyclic Voltammetry of **Ferrocenemethanol**

This protocol outlines the procedure for performing cyclic voltammetry on **ferrocenemethanol**, a common experiment to determine its redox potential.

Materials:

- **Ferrocenemethanol**
- Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
- Solvent (e.g., acetonitrile or dichloromethane, anhydrous)
- Three-electrode electrochemical cell (working, reference, and counter electrodes)
- Potentiostat

Procedure:

- Prepare a solution of **ferrocenemethanol** (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
- Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
- Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.
- Set the parameters on the potentiostat:
 - Initial Potential: A potential where no reaction occurs (e.g., 0.0 V vs. reference).
 - Switching Potential (Vertex 1): A potential sufficiently positive to oxidize **ferrocenemethanol** (e.g., +0.8 V).

- Switching Potential (Vertex 2): A potential sufficiently negative to reduce the generated ferrocenium cation (e.g., 0.0 V).
- Scan Rate: Typically 100 mV/s.
- Run the cyclic voltammogram and record the resulting current-voltage curve.
- From the voltammogram, determine the half-wave potential ($E_{1/2}$) as the average of the anodic (E_{pa}) and cathodic (E_{pc}) peak potentials. This value represents the formal redox potential of the Fc/Fc⁺ couple under the experimental conditions.

Biological Activity and Mechanism of Action

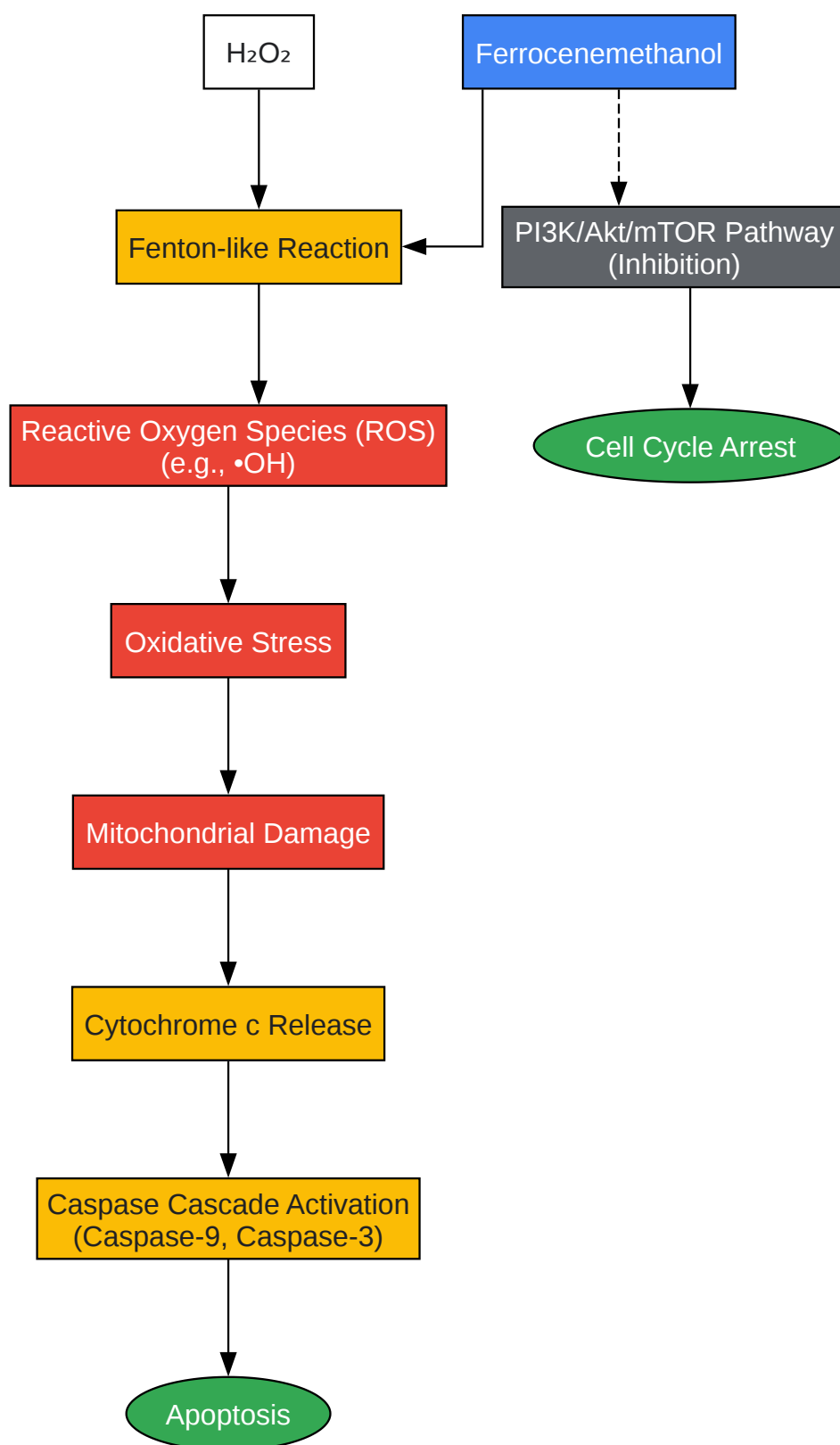
Ferrocene and its derivatives, including **ferrocenemethanol**, have shown promise as anticancer agents. Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through Fenton-like reactions and the subsequent induction of apoptosis.

Fenton Reaction and ROS Generation

The iron center in **ferrocenemethanol** can participate in Fenton-like chemistry within the cellular environment. The Fe(II) of the ferrocene moiety can react with endogenous hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). This process can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

Induction of Apoptosis

The oxidative stress induced by **ferrocenemethanol**-generated ROS can trigger programmed cell death, or apoptosis. Studies on related ferrocene derivatives have implicated the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis, ultimately leading to cell death.[\[10\]](#)[\[11\]](#) Furthermore, some ferrocene derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[\[10\]](#)[\[12\]](#)



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Proposed Apoptotic Signaling Pathway for Ferrocene Derivatives.

Crystal Structure

Detailed crystallographic data for **ferrocenemethanol**, including space group and unit cell dimensions, are not readily available in the public domain through open-access databases like the Crystallography Open Database (COD). Researchers requiring this information may need to consult specialized databases such as the Cambridge Structural Database (CSD) or perform their own single-crystal X-ray diffraction studies.^{[13][14][15][16][17]}

Conclusion

Ferrocenemethanol is a fundamentally important organometallic compound with well-defined physicochemical and spectroscopic properties. Its utility extends from a reliable standard in electrochemical studies to a versatile building block for the synthesis of bioactive molecules. The ability of its ferrocene core to induce oxidative stress and trigger apoptotic pathways in cancer cells highlights its potential in the development of novel therapeutics. This guide provides a comprehensive foundation for researchers and professionals working with or exploring the applications of **ferrocenemethanol**.

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- To cite this document: BenchChem. [Ferrocenemethanol: A Technical Guide to its Fundamental Properties and Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074494#ferrocenemethanol-fundamental-properties-and-characteristics]

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